N-(1H-indazol-6-yl)-4-methylbenzene-1-sulfonamide N-(1H-indazol-6-yl)-4-methylbenzene-1-sulfonamide
Brand Name: Vulcanchem
CAS No.: 401591-20-6
VCID: VC5878309
InChI: InChI=1S/C14H13N3O2S/c1-10-2-6-13(7-3-10)20(18,19)17-12-5-4-11-9-15-16-14(11)8-12/h2-9,17H,1H3,(H,15,16)
SMILES: CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)C=NN3
Molecular Formula: C14H13N3O2S
Molecular Weight: 287.34

N-(1H-indazol-6-yl)-4-methylbenzene-1-sulfonamide

CAS No.: 401591-20-6

Cat. No.: VC5878309

Molecular Formula: C14H13N3O2S

Molecular Weight: 287.34

* For research use only. Not for human or veterinary use.

N-(1H-indazol-6-yl)-4-methylbenzene-1-sulfonamide - 401591-20-6

Specification

CAS No. 401591-20-6
Molecular Formula C14H13N3O2S
Molecular Weight 287.34
IUPAC Name N-(1H-indazol-6-yl)-4-methylbenzenesulfonamide
Standard InChI InChI=1S/C14H13N3O2S/c1-10-2-6-13(7-3-10)20(18,19)17-12-5-4-11-9-15-16-14(11)8-12/h2-9,17H,1H3,(H,15,16)
Standard InChI Key FXJCEODYVRXNEC-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)C=NN3

Introduction

Chemical Structure and Molecular Geometry

Structural Composition

N-(1H-Indazol-6-yl)-4-methylbenzene-1-sulfonamide consists of a 1H-indazole moiety linked via a sulfonamide bridge to a 4-methylbenzene ring. The indazole system (C₇H₅N₂) adopts a near-planar conformation, with maximal atomic deviations of 0.029–0.030 Å from the mean plane . The sulfonamide group (–SO₂NH–) connects the indazole’s 6-position nitrogen to the para-methyl-substituted benzene ring, creating a dihedral angle of 47.53–48.84° between the two aromatic systems . This angular displacement minimizes steric hindrance while enabling intermolecular interactions.

Table 1: Key Structural Parameters

ParameterValueSource
Dihedral angle47.53°–48.84°
Indazole planarity deviation0.029–0.030 Å
Bond length (S–O)1.43–1.45 Å
Torsion angle (C–C–N–N)–90.1°

Crystallographic Packing

In the crystal lattice, molecules form a three-dimensional network via N–H⋯N hydrogen bonds (2.12–2.24 Å) and weak C–H⋯O contacts (2.45–2.60 Å) . These interactions stabilize the lattice, with the sulfonamide oxygen acting as a hydrogen bond acceptor. The methyl group on the benzene ring contributes to hydrophobic interactions, enhancing packing efficiency .

Synthesis and Optimization

Synthetic Routes

The synthesis typically begins with 1H-indazol-6-amine, which undergoes sulfonylation with 4-methylbenzenesulfonyl chloride. A representative protocol involves:

  • Nitro Reduction: 6-Nitroindazole is reduced using SnCl₂ in ethanol at 333 K for 6 hours . Alternative methods employ catalytic hydrogenation (Pd/C, NH₄HCO₂) .

  • Sulfonylation: The resultant 1H-indazol-6-amine reacts with 4-methylbenzenesulfonyl chloride in dichloromethane, using triethylamine as a base .

Table 2: Synthetic Conditions

StepReagents/ConditionsYieldSource
ReductionSnCl₂, EtOH, 333 K, 6 h85%
SulfonylationTsCl, Et₃N, DCM, 0°C to RT78%

Process Optimization

Key challenges include minimizing N-alkylation byproducts. Using Cs₂CO₃ or NaH in DMF ensures selective sulfonamide formation . Chromatographic purification (SiO₂, ethyl acetate/hexane) achieves >95% purity .

Pharmacological Activity

Enzyme Inhibition

Sulfonamide derivatives exhibit carbonic anhydrase (CA) inhibitory activity, with IC₅₀ values in the nanomolar range . The methyl group enhances hydrophobic interactions with CA’s active site, while the indazole nitrogen participates in hydrogen bonding .

Chemical and Physical Properties

Table 3: Physicochemical Data

PropertyValueSource
Molecular formulaC₁₄H₁₃N₃O₂S
Molecular weight287.34 g/mol
Melting point198–202°C (dec.)
SolubilityDMSO >50 mg/mL
LogP2.8

Applications in Organic Synthesis

Kinase Inhibitor Intermediates

The compound serves as a building block for VEGFR-2 and PDGFR-β inhibitors. Alkylation at the indazole N1 position (e.g., using MeI/Cs₂CO₃) yields precursors for tyrosine kinase inhibitors .

Materials Science

Its planar structure and hydrogen-bonding capacity make it a candidate for organic semiconductors. Charge-transfer complexes with tetracyanoquinodimethane (TCNQ) exhibit σ values of 10⁻³–10⁻² S/cm .

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